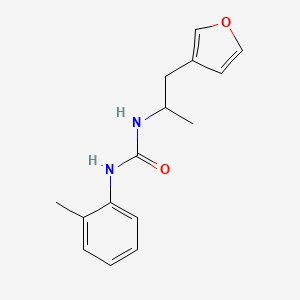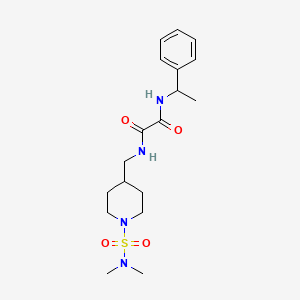
1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
Understanding Osmolyte Mixtures
Organisms exposed to environmental water stress accumulate osmolytes, including urea, to stabilize proteins. Notably, marine cartilaginous fishes and coelacanths use a combination of urea and methylamines as osmolytes in a specific ratio to balance the denaturant (urea) and stabilizer effects. This mixture's effects on protein stability, particularly ribonuclease T1, highlight urea's role beyond a simple metabolic end product, revealing its contribution to osmolyte-induced protein stability mechanisms (Lin & Timasheff, 1994).
Antibacterial Applications
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, a compound related to the urea family, has been synthesized and tested against various pathogens, demonstrating a broad spectrum of antibacterial activity. This suggests potential medicinal applications for urea derivatives, emphasizing the need for further development into novel drugs (Donlawson et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of urea derivatives, such as 1,3-bis[(E)-furan-2-yl)methylene]urea, have been explored for their antibacterial and antifungal activities. These studies reveal the potential of furan-urea compounds as inhibitors against a range of microbial pathogens, underscoring the versatility of urea derivatives in chemical synthesis and their potential applications in developing new antimicrobial agents (Alabi et al., 2020).
Resin Applications
Amino and furan resins, which include urea derivatives, are used in various industrial applications due to their complementary properties to phenolic resins. These resins, such as urea-formaldehyde and melamine-formaldehyde, are vital in manufacturing products requiring specific coloration and thermal properties. This highlights the role of urea derivatives in the production of specialized resins with applications ranging from industrial manufacturing to consumer goods (Ibeh, 1998).
Propiedades
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-5-3-4-6-14(11)17-15(18)16-12(2)9-13-7-8-19-10-13/h3-8,10,12H,9H2,1-2H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADZLIWGVGSQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)CC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)


![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)


![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)
![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)
![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)

